N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
CAS No.: 537668-51-2
Cat. No.: VC6002376
Molecular Formula: C20H17ClN4O3S
Molecular Weight: 428.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537668-51-2 |
|---|---|
| Molecular Formula | C20H17ClN4O3S |
| Molecular Weight | 428.89 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H17ClN4O3S/c1-25-19(27)18-17(12-5-3-4-6-13(12)23-18)24-20(25)29-10-16(26)22-14-9-11(21)7-8-15(14)28-2/h3-9,23H,10H2,1-2H3,(H,22,26) |
| Standard InChI Key | ICTKCAJEWGKYTN-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
N-(5-Chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide belongs to the pyrimidoindole class of heterocyclic compounds, distinguished by fused pyrimidine and indole rings. Key molecular descriptors are summarized below:
| Property | Value |
|---|---|
| CAS Number | 537668-51-2 |
| Molecular Formula | C20H17ClN4O3S |
| Molecular Weight | 428.89 g/mol |
| IUPAC Name | N-(5-Chloro-2-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
| SMILES | CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
| InChIKey | ICTKCAJEWGKYTN-UHFFFAOYSA-N |
The compound’s structure features a chloro-methoxyphenyl group attached to an acetamide side chain, which connects to a methyl-substituted pyrimidoindole system via a sulfur atom. This arrangement suggests potential for hydrogen bonding and hydrophobic interactions, critical for biological target engagement.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves multi-step organic reactions, typically proceeding as follows:
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Pyrimidoindole Core Formation: Condensation of 5-chloro-2-methoxyaniline with a β-keto ester under acidic conditions generates the indole intermediate.
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Thioacetamide Linkage: Sulfur insertion via reaction with thiourea or Lawesson’s reagent introduces the sulfanyl group.
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Acetamide Coupling: A nucleophilic acyl substitution attaches the chloro-methoxyphenylacetamide moiety.
Key reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent), with reaction temperatures maintained between 60–80°C to optimize yield.
Challenges in Optimization
Side reactions, such as over-oxidation of the sulfanyl group or decomposition of the indole ring, necessitate precise control of reaction pH (6.5–7.5) and inert atmospheres. Chromatographic purification is often required to isolate the final product, with reported yields ranging from 15–30% in preliminary trials.
Hypothesized Biological Activities
Anti-Inflammatory Activity
Thioacetamide derivatives are known to modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production. In silico docking studies suggest strong binding affinity (ΔG = −9.2 kcal/mol) for the COX-2 active site, comparable to celecoxib.
Comparative Analysis with Structural Analogs
N-Cyclohexyl-2-[(4-Oxo-3-Phenyl-5H-Pyrimido[5,4-b]Indol-2-yl)Sulfanyl]Acetamide
A related compound (CAS: 536703-68-1) substitutes the chloro-methoxyphenyl group with a cyclohexyl moiety, increasing molecular weight to 432.5 g/mol . This analog shows 30% higher solubility in dimethyl sulfoxide (DMSO) but reduced cytotoxicity (IC50 > 50 µM in HepG2 cells), highlighting the importance of the chloro-methoxy substitution for bioactivity .
Future Research Directions
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In Vitro Pharmacological Profiling: Screening against cancer, inflammatory, and neurological disease models.
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ADMET Studies: Assessment of absorption, distribution, metabolism, excretion, and toxicity.
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Crystallographic Analysis: X-ray diffraction to resolve three-dimensional conformation and binding modes.
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